
1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one is a complex organic compound that belongs to the class of cinnolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one typically involves multi-step organic reactions. The starting materials may include substituted phthalic anhydrides and cinnoline derivatives. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature settings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnolinone Derivatives: Compounds with similar core structures but different substituents.
Phthalide Derivatives: Compounds with a similar isobenzofuranone moiety.
Uniqueness
1-(1,3-Dihydro-5,6-dimethoxy-3-oxoisobenzofuran-1-yl)cinnolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Eigenschaften
CAS-Nummer |
81023-04-3 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
1-(5,6-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)cinnolin-4-one |
InChI |
InChI=1S/C18H14N2O5/c1-23-15-7-11-12(8-16(15)24-2)18(22)25-17(11)20-13-6-4-3-5-10(13)14(21)9-19-20/h3-9,17H,1-2H3 |
InChI-Schlüssel |
YFZMMEREHSMKTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(OC2=O)N3C4=CC=CC=C4C(=O)C=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)

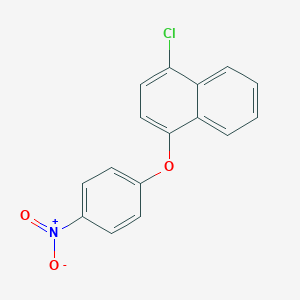


![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
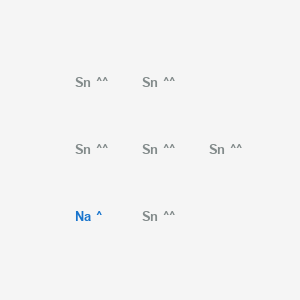
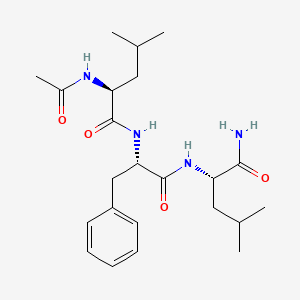
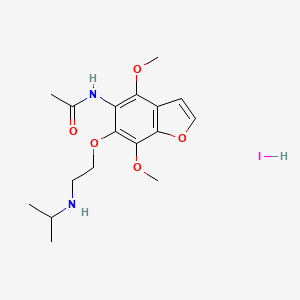
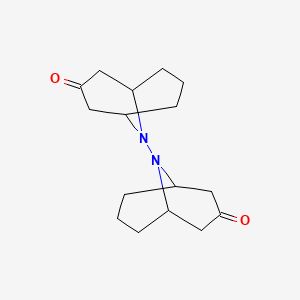
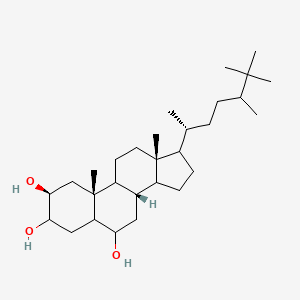
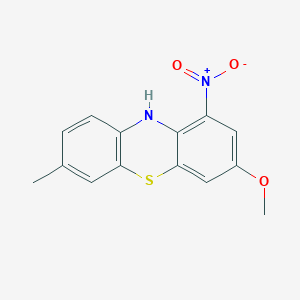
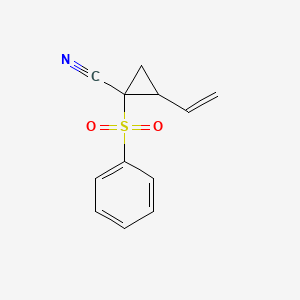
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
